Ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimi din-2-ylthio]acetylamino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate is a complex organic compound with a unique structure that includes a furan ring, a pyrimidine ring, and a thiophene ring
Preparation Methods
The synthesis of Ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate involves multiple steps. The synthetic route typically starts with the preparation of the furan and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and pyrimidine rings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a part of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate involves its interaction with specific molecular targets. The furan and pyrimidine rings may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar compounds include:
2-Furyl methyl ketone: Known for its use in flavor and fragrance industries.
6-ethyl-3-(2-furylmethyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one: Used in proteomics research
Properties
Molecular Formula |
C19H21N3O5S2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C19H21N3O5S2/c1-4-26-15(24)8-20-14(23)10-28-19-21-17-16(11(2)12(3)29-17)18(25)22(19)9-13-6-5-7-27-13/h5-7H,4,8-10H2,1-3H3,(H,20,23) |
InChI Key |
SHNURLPCWCZWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.